3,4-Dibromo-2,5-difluorothiophenol

Description

BenchChem offers high-quality 3,4-Dibromo-2,5-difluorothiophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromo-2,5-difluorothiophenol including the price, delivery time, and more detailed information at info@benchchem.com.

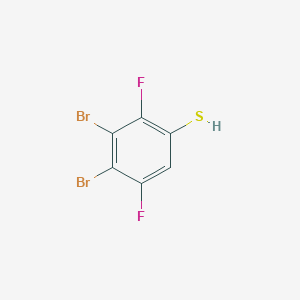

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-2,5-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2S/c7-4-2(9)1-3(11)6(10)5(4)8/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEKBEIRCVZIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1S)F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dibromo-2,5-difluorobenzenethiol: A Focus on Structure, Properties, and Synthetic Considerations

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3,4-Dibromo-2,5-difluorobenzenethiol, a halogenated aromatic thiol of potential interest in medicinal chemistry and materials science. It is important to note that as of the date of this publication, 3,4-Dibromo-2,5-difluorobenzenethiol is not a commercially available compound and is not extensively documented in scientific literature. Consequently, this guide will establish the predicted chemical structure and properties of the target molecule. To provide a functional framework for researchers, this document will draw upon established data from structurally analogous compounds, namely 3-Bromo-2,5-difluorobenzenethiol and various isomers of dibromo-difluorobenzene. The ensuing discussion will focus on the predicted reactivity, potential synthetic pathways, and prospective applications of the title compound, offering a scientifically grounded yet forward-looking perspective for its potential role in drug discovery and development.

Introduction: The Significance of Halogenated Benzenethiols

Halogenated benzenethiols are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules. The incorporation of halogen atoms onto the benzene ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics are of paramount importance in the field of drug development, where fine-tuning the pharmacokinetic and pharmacodynamic profiles of a lead compound is a critical endeavor. The thiol functional group further imparts a unique reactivity, enabling covalent interactions with biological targets, chelation with metal ions, and participation in various coupling reactions.

The specific substitution pattern of 3,4-Dibromo-2,5-difluorobenzenethiol, with its combination of bromine and fluorine atoms, suggests a molecule with a distinct set of properties. The fluorine atoms are expected to enhance metabolic stability and binding affinity to target proteins, while the bromine atoms provide sites for further functionalization through cross-coupling reactions. The thiol group offers a nucleophilic handle for a variety of chemical transformations.

Chemical Structure and Physicochemical Properties

While experimental data for 3,4-Dibromo-2,5-difluorobenzenethiol is unavailable, its structure and properties can be predicted based on established chemical principles and data from related compounds.

Chemical Structure and SMILES Notation

The chemical structure of 3,4-Dibromo-2,5-difluorobenzenethiol is a benzene ring substituted with two bromine atoms at positions 3 and 4, two fluorine atoms at positions 2 and 5, and a thiol group at position 1.

Predicted SMILES String: SC1=C(F)C(Br)=C(Br)C=C1F

Below is a visual representation of the chemical structure of 3,4-Dibromo-2,5-difluorobenzenethiol and a closely related, documented compound, 3-Bromo-2,5-difluorobenzenethiol.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3,4-Dibromo-2,5-difluorobenzenethiol, alongside the known properties of the related compound 3-Bromo-2,5-difluorobenzenethiol for comparison.[1]

| Property | 3,4-Dibromo-2,5-difluorobenzenethiol (Predicted) | 3-Bromo-2,5-difluorobenzenethiol[1] |

| Molecular Formula | C₆H₂Br₂F₂S | C₆H₃BrF₂S |

| Molecular Weight | 303.95 g/mol | 225.05 g/mol |

| Appearance | Likely a solid at room temperature | Not specified |

| Boiling Point | > 200 °C (estimated) | Not specified |

| SMILES | SC1=C(F)C(Br)=C(Br)C=C1F | C1=C(C=C(C(=C1S)F)Br)F |

Potential Synthetic Pathways

The synthesis of 3,4-Dibromo-2,5-difluorobenzenethiol would likely commence from a commercially available, appropriately substituted benzene derivative. A plausible synthetic strategy would involve the introduction of the thiol group onto a pre-functionalized aromatic ring.

Conceptual Synthetic Workflow

A potential synthetic route could start from 1,2-dibromo-4,5-difluorobenzene. The introduction of the thiol group could be achieved through a multi-step sequence, as illustrated in the workflow below.

Detailed Protocol (Hypothetical):

-

Lithiation: 1,2-Dibromo-4,5-difluorobenzene would be dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C). A solution of n-butyllithium in hexanes would be added dropwise to effect lithium-halogen exchange, selectively replacing one of the bromine atoms with lithium.

-

Sulfur Insertion: Elemental sulfur (S₈) would then be added to the reaction mixture. The organolithium intermediate would nucleophilically attack the sulfur ring, leading to the formation of a lithium thiolate.

-

Protonation: The reaction would be quenched by the addition of an aqueous acid solution (e.g., dilute HCl) to protonate the thiolate, yielding the desired 3,4-Dibromo-2,5-difluorobenzenethiol.

-

Purification: The crude product would be extracted with an organic solvent and purified using standard techniques such as column chromatography.

Causality Behind Experimental Choices: The choice of a low temperature for the lithiation step is crucial to control the regioselectivity and prevent unwanted side reactions. The use of an anhydrous aprotic solvent is necessary to avoid quenching the highly reactive organolithium intermediate.

Predicted Reactivity and Potential Applications

The reactivity of 3,4-Dibromo-2,5-difluorobenzenethiol is dictated by the interplay of its functional groups: the nucleophilic thiol group and the electrophilic, halogen-substituted aromatic ring.

Reactivity of the Thiol Group

The thiol group is expected to be the most reactive site. It can be deprotonated to form a thiolate anion, which is a potent nucleophile. This allows for a range of reactions, including:

-

S-Alkylation and S-Arylation: The thiolate can react with alkyl halides or aryl halides (in the presence of a suitable catalyst) to form thioethers.

-

Michael Addition: The thiolate can participate in Michael additions to α,β-unsaturated carbonyl compounds.

-

Disulfide Bond Formation: Mild oxidation of the thiol will lead to the formation of the corresponding disulfide.

Reactivity of the Aromatic Ring

The two bromine atoms on the aromatic ring provide handles for further functionalization, primarily through palladium-catalyzed cross-coupling reactions such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

The high degree of halogenation on the benzene ring makes it electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) reactions, although the fluorine atoms are generally less prone to displacement than bromine.

Potential Applications in Drug Discovery

The unique structural features of 3,4-Dibromo-2,5-difluorobenzenethiol make it an attractive scaffold for the development of novel therapeutic agents.

-

Covalent Inhibitors: The thiol group can act as a warhead to form covalent bonds with cysteine residues in the active sites of enzymes, leading to irreversible inhibition.

-

Fragment-Based Drug Discovery: This molecule could serve as a valuable fragment for screening against various biological targets. The bromine atoms allow for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

-

Bioisosteric Replacement: The dibromo-difluoro-thiophenyl moiety could be used as a bioisostere for other aromatic systems in known drug molecules to improve their pharmacological properties.

Conclusion

While 3,4-Dibromo-2,5-difluorobenzenethiol remains a hypothetical compound at present, its predicted structure and reactivity profile suggest that it could be a valuable tool for researchers in drug discovery and materials science. This technical guide has provided a comprehensive overview based on the principles of organic chemistry and data from analogous compounds. The proposed synthetic pathway offers a starting point for its chemical synthesis. Further experimental investigation is warranted to validate these predictions and unlock the full potential of this intriguing molecule.

References

-

PubChem. 3-Bromo-2,5-difluorobenzenethiol. National Center for Biotechnology Information. [Link]

Sources

Molecular weight and formula of 3,4-Dibromo-2,5-difluorothiophenol

An In-Depth Technical Guide to the Synthesis and Potential Applications of Substituted Bromodifluorothiophenes for Researchers, Scientists, and Drug Development Professionals

A Note on the Target Compound: 3,4-Dibromo-2,5-difluorothiophenol

Section 1: Core Properties of Highly Substituted Thiophenes

The strategic placement of halogen atoms on a thiophene core dramatically influences the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. Fluorine substitution, in particular, is a widely used strategy in medicinal chemistry to enhance the potency and pharmacokinetic profile of drug candidates.[1]

Below is a comparative table of the calculated properties of the target compound and the known precursor.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| 3,4-Dibromo-2,5-difluorothiophenol | C₄HBr₂F₂S₂ | 310.98 |

| 2,5-Dibromo-3,4-difluorothiophene | C₄Br₂F₂S | 277.91[2] |

Section 2: Synthesis and Methodologies

The synthesis of highly substituted thiophenes requires careful strategic planning. This section will first detail the properties of the known starting material, 2,5-Dibromo-3,4-difluorothiophene, and then propose a detailed experimental workflow for its conversion to the target 3,4-Dibromo-2,5-difluorothiophenol.

Precursor: 2,5-Dibromo-3,4-difluorothiophene

This compound serves as a versatile building block for creating more complex molecules.[3] Its bromine atoms provide reactive sites for various cross-coupling reactions, making it an ideal starting point for introducing new functional groups.[3]

-

CAS Number: 347838-15-7[2]

-

Molecular Formula: C₄Br₂F₂S[2]

-

Molecular Weight: 277.91 g/mol [2]

-

Applications: It is primarily used as an organic synthesis intermediate, particularly in the development of pharmaceuticals and advanced materials.[2][3]

Proposed Synthesis of 3,4-Dibromo-2,5-difluorothiophenol

The conversion of a brominated thiophene to a thiophenol is a multi-step process. The following proposed synthesis is based on established organometallic and sulfur chemistry principles.

Caption: Proposed synthetic workflow for 3,4-Dibromo-2,5-difluorothiophenol.

Experimental Protocol:

-

Monolithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2,5-Dibromo-3,4-difluorothiophene in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath. To this, add one equivalent of n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78°C. The higher reactivity of the α-protons on the thiophene ring should favor selective monolithiation at one of the bromine-substituted positions.

-

Sulfur Quench: After stirring for a suitable time (e.g., 1 hour) to ensure complete monolithiation, add one equivalent of elemental sulfur powder to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight. The organolithium intermediate will react with the sulfur to form a lithium thiolate.

-

Acidic Workup: Quench the reaction by the slow addition of a dilute aqueous acid, such as 1 M HCl. This will protonate the thiolate to form the desired thiophenol.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Section 3: The Role of Fluorinated Thiophenes in Drug Discovery

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The introduction of fluorine atoms can significantly enhance a molecule's therapeutic potential by:

-

Increasing Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]

-

Modulating Lipophilicity: Fluorination generally increases a compound's lipophilicity, which can improve its ability to cross cell membranes.[1]

-

Enhancing Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the drug's potency.[1]

Fluorinated thiophene analogs have been investigated as inhibitors of key signaling pathways, such as the p38α mitogen-activated protein kinase (MAPK) pathway, which is crucial in regulating inflammation and cell proliferation.[1]

Section 4: Spectroscopic Characterization

While experimental data for the target compound is unavailable, we can predict its key spectroscopic features based on the analysis of similar brominated and fluorinated thiophenes.

¹⁹F NMR Spectroscopy: This will be a critical technique for confirming the presence and environment of the fluorine atoms. The chemical shifts will be influenced by the adjacent bromine and the newly introduced thiol group.

¹H NMR Spectroscopy: A single peak corresponding to the thiol proton (-SH) would be expected. Its chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the four carbons of the thiophene ring. The chemical shifts will be influenced by the attached halogens and the thiol group.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be essential to confirm the molecular formula. The fragmentation pattern would likely show the loss of bromine and sulfur-containing fragments.

Section 5: Safety and Handling

While specific safety data for 3,4-Dibromo-2,5-difluorothiophenol is not available, it should be handled with the same precautions as other halogenated aromatic thiols. These compounds are generally considered to be irritants and potentially toxic.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes.

References

-

Feng, Y., Zhang, X., He, Z., Zhao, M., Chen, L., Li, Y., & Luo, X. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 29(23), 5507. [Link]

-

Li, J., Liu, Y., Chen, Z., Li, J., Li, j., Ji, X., ... & Li, Y. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry, 87(5), 3555-3566. [Link]

- Google Patents. (n.d.). CN111187188A - Synthesis method of substituted thiophenol.

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

-

ResearchGate. (2024). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. [Link]

-

Serdyuk, O. V., Abaev, V. T., Butin, A. V., & Nenajdenko, V. G. (2014). Fluorinated Thiophenes and Their Analogues. In Fluorine in Heterocyclic Chemistry (Vol. 1, pp. 233-277). Springer International Publishing. [Link]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis of Fluorinated Thiophenes and Their Analogues. [Link]

-

Kumar, A., Sharma, G., & Singh, P. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 47-70. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2,5-Dibromo-Thiophene-3,4-Dicarboxylic Acid in Modern Organic Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,5-Dibromo-3,4-difluorothiophene CAS#: 347838-15-7 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) for 3,4-Dibromo-2,5-difluorothiophenol

An In-Depth Technical Guide to the Safe Handling and Risk Assessment of 3,4-Dibromo-2,5-difluorothiophenol

Authored by a Senior Application Scientist

Introduction: Navigating the Research Potential and Hazards of a Unique Thiophenol Derivative

For professionals engaged in the intricate landscape of drug discovery and materials science, novel halogenated aromatic compounds are invaluable tools. 3,4-Dibromo-2,5-difluorothiophenol is one such molecule, presenting a unique convergence of functional groups: a reactive thiol (-SH), electron-withdrawing fluorine atoms, and bulky bromine atoms. This combination suggests significant potential as a building block in the synthesis of complex molecules with tailored electronic and biological properties.[1] The thiol group is a well-known pharmacophore, capable of coordinating with metal ions in biological systems, while the specific halogenation pattern can profoundly influence molecular conformation, lipophilicity, and metabolic stability.[2]

However, this same chemical functionality necessitates a sophisticated understanding of its potential hazards. The reactivity that makes this compound a valuable synthetic intermediate also dictates a stringent set of safety protocols. To the best of our knowledge, the chemical, physical, and toxicological properties of 3,4-Dibromo-2,5-difluorothiophenol have not been exhaustively investigated.[3][4] Therefore, this guide has been developed by synthesizing data from structurally analogous compounds and fundamental chemical principles to provide a robust framework for its safe handling, use, and disposal. Our approach is grounded in predicting reactivity and toxicity to ensure a self-validating system of laboratory safety.

Section 1: Physicochemical and Hazard Profile

Predicted Physicochemical Properties

| Property | Predicted Value / Information | Rationale / Analogous Compound Data |

| IUPAC Name | 3,4-Dibromo-2,5-difluorothiophenol | Standard Chemical Nomenclature |

| Molecular Formula | C₆HBr₂F₂S | Derived from Structure |

| Molecular Weight | 306.95 g/mol | Calculated |

| Appearance | Colorless to light yellow or brown liquid | Typical for thiophenols and halogenated aromatics.[1][6] |

| Odor | Strong, unpleasant, characteristic stench | A hallmark feature of thiol-containing compounds.[2] |

| Boiling Point | >200 °C (Predicted) | Halogenation increases boiling point relative to simpler thiophenols. (e.g., 2,5-Dibromo-3,4-difluorothiophene B.P. is 202.8°C).[5] |

| Flammability | Flammable Liquid and Vapor (Predicted Category 3) | SDS for similar thiophenols indicate flammability.[3][4] Vapor/air mixtures may be explosive with intense heating.[3] |

| Solubility | Soluble in organic solvents | Based on its aromatic and halogenated nature.[1] |

GHS Hazard Classification (Predicted)

This classification is extrapolated from Safety Data Sheets for structurally similar compounds, including halogenated thiophenols and thiophenes.[3][4][7]

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4] |

| Acute Toxicity (Dermal, Oral, Inhalation) | Category 4 (Assumed) | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. This is a precautionary classification due to the presence of reactive functional groups.[6] |

Section 2: The Chemistry Behind the Hazards - An Expert's Perspective

Simply listing hazards is insufficient for a research environment. Understanding the why—the chemical causality—empowers scientists to make informed decisions and adapt protocols safely.

The Thiol Group: Reactivity and Irritation

The thiol (-SH) group is the primary driver of both the synthetic utility and the acute hazards of this molecule. Its proton is moderately acidic, readily lost to form a thiolate anion. This nucleophilic thiolate can react with electrophiles, including biological macromolecules. This reactivity is the likely mechanism behind its classification as a skin and eye irritant.[3][6] Upon contact, it can disrupt proteins and lipids within cells, triggering an inflammatory response. Inhalation of vapors can similarly irritate the mucosal surfaces of the respiratory tract.

Halogenation: Systemic and Environmental Considerations

The presence of two bromine and two fluorine atoms significantly modifies the molecule's properties:

-

Increased Lipophilicity : The halogen atoms increase the compound's affinity for fatty tissues. While data for this specific molecule is absent, many brominated organic compounds are known to be persistent and bioaccumulative.[8][9][10] This raises concerns about long-term exposure, as such chemicals can accumulate in the body.[8][10]

-

Combustion Byproducts : In the event of a fire, this compound can decompose to produce highly toxic and corrosive gases, including carbon oxides, sulfur oxides, hydrogen fluoride, and hydrogen bromide.[3] This is a critical consideration for firefighting measures and post-fire cleanup.

-

Potential for Long-Term Health Effects : Epidemiological studies on various brominated compounds, particularly those used as flame retardants, have suggested possible links to endocrine disruption and neurodevelopmental disorders.[9][10][11] While no direct evidence exists for 3,4-Dibromo-2,5-difluorothiophenol, the presence of bromine warrants a cautious approach, treating it as a substance whose long-term toxicological properties are not fully understood.[3]

Flammability and Explosion Risk

Thiophenols are flammable, and this derivative is expected to be no different.[3] Vapors are heavier than air and can travel along the ground to a distant ignition source.[3] It is crucial to note that sealed containers may rupture violently if heated, and vapor-air mixtures can become explosive at elevated temperatures.[3]

Section 3: Self-Validating Experimental Protocols

The following protocols are designed to create a system where safety is inherent to the workflow. Each step is a checkpoint to validate that risks are being actively managed.

Risk Assessment and Hazard Control Workflow

This workflow must be completed before any experiment.

Caption: Pre-experiment safety validation workflow.

Engineering Controls: The First Line of Defense

-

Primary Containment: All handling of 3,4-Dibromo-2,5-difluorothiophenol, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

-

Ventilation: Ensure the fume hood has a verified face velocity appropriate for handling flammable and irritating substances.

-

Ignition Source Control: The work area must be free of all potential ignition sources, such as open flames, hot plates, and non-intrinsically safe electrical equipment.[3] Use only explosion-proof equipment for any large-scale operations.[3]

-

Static Discharge: Ground and bond all containers and receiving equipment during transfers to prevent the buildup of static electricity, which can ignite flammable vapors.[3]

Personal Protective Equipment (PPE): A Necessary Barrier

-

Hand Protection: Wear nitrile or neoprene gloves. Given that the compound may be absorbed through the skin, double-gloving is recommended.[6] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[4]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

-

Body Protection: A flame-retardant laboratory coat is required.[3] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: While engineering controls are primary, a respirator with an organic vapor cartridge may be required for emergency situations or if engineering controls fail.

Storage and Handling

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[3] The storage area should be kept away from heat, sparks, open flames, and strong oxidizing agents.[3]

-

Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon is advisable to prevent oxidation of the thiol group to the corresponding disulfide. Thiophenols are highly susceptible to oxidation, especially in the presence of air.[12]

-

Handling: Use only non-sparking tools when opening or handling containers. Avoid breathing vapors and prevent contact with skin and eyes.[4] Wash hands and face thoroughly after handling.[3]

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures and the location of safety equipment.

Emergency Response Decision Tree

Caption: Decision-making guide for spills and exposures.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Take off immediately all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek medical attention.

-

Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[3][4] If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][13]

Firefighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]

-

Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.

-

Specific Hazards: As mentioned, hazardous combustion products like hydrogen fluoride and sulfur oxides will be formed.[3] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Section 5: Disposal and Decontamination

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

-

Waste Disposal: All waste material containing 3,4-Dibromo-2,5-difluorothiophenol must be treated as hazardous waste.[3] It should be collected in a dedicated, properly labeled, and sealed container. Disposal must be carried out by a licensed waste disposal company in accordance with all federal, state, and local regulations.[3] Do not allow the product to enter drains, as it poses an explosion risk and is harmful to aquatic life.[3][4]

-

Decontamination: All glassware and equipment should be thoroughly decontaminated. A common procedure involves rinsing with a suitable organic solvent (like acetone or ethanol) followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

References

- Safety Data Sheet - Merck Millipore. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE9P7Eke3WqDQMi1Bh3q4nRsOQt3MkFNO4ACShdq0cWVSPNh0IvT-o1RSuAy0RNUnIRJKOYhADSFMrqvuigYkqaYyY3OX-2mAue3EkoTVF8oz-0WxlNRuBIxcXjEglCkZAKe3_ePgxLsbRIQNvtuXUpwDAt07uG1XdN9HZqlWBiuLfz4QO-jJoIMmOm84BX4B2mD1kUcDgE30VD1PZdAXtiHWYNiDwzymHny_RHFCn5OzUWpqONex3eU4pzWF1XT3rlFLBQk6W8mf_yyEjcQm-6WhNAPhPmhYZuBe0mg==]

- MSDS of 3,4-Difluoro thiophenol - Capot Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5BWga8dU923NkVOra7RpSTQoee8AZVRy5UOjgfo3IsopYdc_1cK91dKOLE-s1xyLGmkwvsMDqk-hjRCH9OFxfzAdHLLxmYvy5P2qhL1G8o5g8QePnl1Lp9G8-c3znt_hRS8yIKl65KBh88w==]

- 2,5-Dibromo-3,4-difluorothiophene CAS#: 347838-15-7 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF13IcnR9-em96VN8MzJCZtK4oFJ-3PT74-OpW_UQnm6SZMjESI7AJklE1Xjo1cby1a0lCR0WLWS24F8nG1EWi6OBoROWmz1rDxxgcZvLkjNqI9yp1hRvyol72-YzdhiwdWtANu9bLZ4OCSACaC0eQnGaUYs6YElSU3wYAUmoPt6A==]

- Brominated Flame Retardants – A Question of Safety - RTI International. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfrvehgck8NwLwf_PZKBuftaKcif2srJ949OxxLh-g_UtKZciJZTrRDvdcOq6blhScN1bdJAS9ishizr76om9_bOvKf_4MoLFIRQBI5K_fYDTUZ8DxaUg3cC5Se6jihZXkwvyOm1jOk8VT3-44nETVq3a4uYAFUDK5WE3FvfoZ1YA=]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvnGbZYw0SW0M4RUeEkC_nRbPbZWpPwoo4SdF1oaeIxe4J4L6E9GhqtJ643W6FbtiR_m5zXQyUM0GoWdWWnxiLtIbZ5Kh3v1wFf3RVrplIIWVbus0RUesOZaqOP1Q6YRhY8MPubqzAnEuig8ZWDTw8]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqy57zdj8d-TIPw__zXkP7Fsl9_AqYtfDxPJKassbd5LS3BrMQGR__nS8sa00S581TkgNsrch8Vz6uhdiXo1gs8r2Ig2FyULVP8RBAWXwvLvyzPnl38D5G-r02NU3j3FfLxlN9E9xI4D1wWtzMLXNuWCfABSbAsQSbpX5peUiyw3VHn7brvvLpB9zZyTJUHLl0rQP4hTDdRZhdrpkNO-7UEQiooo_pHqhalwPoGhKe-ieJ_hwnYbKoYsphQYqh]

- SAFETY DATA SHEET - Fisher Scientific (1,4-Dibromo-2,5-difluorobenzene). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe7jEdBpof-KUURakLlwCKkmWL2RbS6JsjCTnoSMNTdqN_bCNvr5Fb_WIzoj2IOFbBbTjGNroX8iavS1yRgqUEO9q2uimNXXOh9kdFFhPnEqHS_wCYZZhiTrL9w3d_Dtsmq70REW02qqt8-V-VQHiJiipH3rYUiEb7SFAkVQqQqQJSzm-5GdFCkLPWYaPYiSjXfgLzGuIlMq3I-jPYG7EGDOEy8raDheIgrPErjEIUIATpPtf0uliUMYAYcJD0ji-2Q2MSrsoGy2DolznXlIZaY87spxWp]

- 3,4-Dibromothiophene | C4H2Br2S | CID 18452 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-zuqIciziKZ3FtuiE7MyPoXOgmVNRT4w-I09XKKF1CtbTEQFZ0YoPb79SGkf6g12bTiFYAlgzOHa4_sW17Y28J2iUDpFRM4H8-0f_e6-CJj7otpiaq0ujBA1eeEJo3dyL0S7MXS5IsDEOZNeByxIr_jF7Ml2z6y7H]

- SAFETY DATA SHEET (4-Fluorothiophenol). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBbgO-wnJZwb_fmmnJklUSseePLtEcLYRCCLRtKT5HospUkZcEAOGs_kfmYDpLeP7BUR48GvDfAE8VeIFPLRigxIde7_A5LGnszvV6wGKqKWJtgzP21Mt5PvjYTB2QnQmV1rQuphQJfN2y55EeeugPtqt8Nav-nuzJ_Sj_zUB54YlwSFBMBRJVkb7HsAWzIOnt]

- Technical Support Center: Synthesis of 3,4-Dichloro-5-fluorothiophenol - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNUvxgNc95ryRB2USVRWNvATyCcWhzq490AId26PigFn_ktEL10yTc7ETgNP5Yc_mfGviMYOw3E7y6Fw_EoHBNVmGZUfJcrFvNNdre9w4f4Ysrd-uVfZXL0r71lfB2bkcG3J5i9_GBZlc13EAvRKAFXHaf7IE1TMR4R6PvbWqwybpnLv0V359CPwxoIJYTULZVm-BSJFzD7D446BE7HokabRo=]

- Material Safety Data Sheet - Spectrum Chemical (2,4-Dibromothiophene). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEto-vfGBMWkTOwd_-Cxj0838EI2_g0zJ5w2fTEvtyMnGKqmUjkKi5i-7GfGQtSuPZLnR_n9H61SptFLzk-fMH98WXSfxB4AFT20_BcqET_kEqDzfZJNAKu_Rd8P274plAE-PPlY6TrXSsZ]

- Health consequences of exposure to brominated flame retardants: a systematic review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWWwIu3JMr3yAY0Xu-f0zZd6zer4ldD50KNvoqnm7TtChVG4AjOYsLHW9Pktw6aau6BHykb0QuDcniIa5wGoxDcAIgK9vj95Q_3Rf4hO19o0dlCiaKICcAFm7ot4xz8g6RN5is]

- SAFETY DATA SHEET - Fisher Scientific (3,4-Dibromothiophene). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS8ch03iT1kID7W14KvaxtxQhEaORBZLR_Z6z3EiBUaqQuD13zwsI0o9d2izr80LI6eb4wYauIC94JmVkWYrAQX34FlZGxV75IuUd-6p6ImkImk_Iw6xAJNIimH2k2J-jJUr5C2y6JXlv4KGWUs33nzza6bnlUkDmwRvbTZQ5xGralZRrwtQpC8lOfBVRpCRT5]

- Health consequences of exposure to brominated flame retardants: A systematic review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY9bdtiRnL2rQM4RLVDTzlMUDA63bpNUjj1-ZVR86GSLFV_rWZWTANdutYareYrSVKn7AN5YxA4GHhazHXg8iqi2QWSMbHyUp79B2e_PeNrSN5ODZvGqnjabbkvnouiwhlypcZ_9GkGnn7ginlvZ3M-o9d-PdZRiHk56sIRNX1Vw__D3vAORozcCRY7k4QtZpu0zqnFqmdd_3YKLjVzTUZUkubE7lYZo5-UFORnh8Ie7WYJWjIRI5-P4y13QkdPaGP]

- Update of the risk assessment of brominated phenols and their derivatives in food. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOf6WAjIjwlEU33jKclTSNAZq_hxGm197nLWi41-NEva0byhjuRwSIgZ7F-coon8RmNcg6c5coB0cmaJP7PH1KyX7_sT6NLftXTOP_z3ik3Et_--vkC2G-HRWHzQ_b7me9n2CRswC6XFUVYC4rGyRwZcC7p0HSnr51eNJLIr5EfBIM-cTBbJxshAcWO8ZlHSkMqz6TTHUn8oppfPGi4SaQhEJOvHEbDAaSKLL9S-gOREvBaZFCW2nu5pMZFifnngE=]

- SAFETY DATA SHEET (3,4-dibromothiolane 1,1-dioxide). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOHV6GjS2ebIELme43oLiPEyCQkhEC8XStBgRxuzHkpZlXMLo-M--uc5KRLIC0hK_vl51CUNWmoO92H2YjyP295apHtX1THkbIayFdLhA3xv4JNSJ0U0G5Onwglp8JkAAkodL6GRu8mWbYXZWyMPvp]

- CAS 60811-24-7: 3,4-Difluoro thiophenol | CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtyO9fktiaho6ajoJPzc_5wAq6iKhw2fJo8vDrdyUpM6jXSr_E3LOxnVf5ZJMYwEW5oov3Dc-LjEzYDTw7D-U1-NrynYDobn73tCN7hR104wV2N0joToUSh-iBTzoBXAZKxPI=]

- Brominated flame retardants, a cornelian dilemma - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDR5y-vlW_Gb3f87N5YeADuRThdCj1n-_HMKeni2Jzk8-3m7mxuIxmXYILxngAoScBi303ZOtTb-kQXZWYXqTtpeVhwUDUkwxwrmI0Gtzqvz_sqs3MJz2sO3Y2DyNLBqqvB87Xo8NmVZHJkXM=]

- A Technical Guide to 3,4-Dichloro-5-fluorobenzenethiol - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrFYfH_S96CSDEiISCvom01-MxfnvCG0NcWHX2QYvcpgzQVUAJPVar7BaCFw8OTbqtSmlYReFFoyggD4nCT9dO5-p7efz45i4O1C-ZM6NXQrcHHjyAL1PXHtlIgKi63czsKZUoy-dMbnEy3f64d3Tq0lP6ajUV7cD-U49uWcaJ_xbMOJifOIVjKyxddSkZsTYO4K0=]

Sources

- 1. CAS 60811-24-7: 3,4-Difluoro thiophenol | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. capotchem.com [capotchem.com]

- 5. 2,5-Dibromo-3,4-difluorothiophene CAS#: 347838-15-7 [m.chemicalbook.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 3,4-Dibromothiophene | C4H2Br2S | CID 18452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Brominated Flame Retardants & Toxicity | RTI [rti.org]

- 9. researchgate.net [researchgate.net]

- 10. Brominated flame retardants, a cornelian dilemma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Health consequences of exposure to brominated flame retardants: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. acrospharma.co.kr [acrospharma.co.kr]

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) using 3,4-Dibromo-2,5-difluorothiophenol

Executive Summary

This technical guide details the application of 3,4-Dibromo-2,5-difluorothiophenol (DBDFTP) as a versatile amphibolic scaffold in organic synthesis. Unlike standard SNAr substrates, DBDFTP presents a unique "push-pull" electronic landscape: it possesses a highly nucleophilic thiol moiety (-SH) alongside a polyhalogenated, electrophilic aromatic core.

Successful utilization of this reagent requires a bifurcated strategy:

-

Chemoselective S-Functionalization: Utilizing the thiol as a nucleophile to tether the scaffold to other aromatic systems or alkyl chains.

-

Regioselective SNAr: Exploiting the lability of the C-F bonds to introduce heteroatomic diversity, critical for the synthesis of fluorinated benzothiophenes, organic semiconductors, and pharmaceutical intermediates.

This document provides validated protocols for both pathways, with a specific focus on controlling regioselectivity during the fluoride displacement step.

Chemical Profile & Reactivity Matrix

The reactivity of 3,4-Dibromo-2,5-difluorothiophenol is governed by the competing electronic effects of its substituents. Understanding these is prerequisite to experimental design.

| Feature | Electronic Effect | Experimental Implication |

| Thiol (-SH) | Electron Donating (+M), Inductively Withdrawing (-I) | Nucleophile: High reactivity. Susceptible to oxidation (disulfide formation).Substrate Effect: Deactivates the ring toward SNAr via resonance, requiring elevated temperatures or activation. |

| Fluorine (C2, C5) | Strong -I, Weak +M | Leaving Group: Excellent for SNAr due to high electronegativity stabilizing the Meisenheimer complex. |

| Bromine (C3, C4) | Inductively Withdrawing (-I), Weak +M | Auxiliary: Mildly activates ortho-positions for SNAr. Stable to standard SNAr conditions; reserves sites for Pd-catalyzed cross-coupling (Suzuki/Buchwald). |

Regioselectivity Logic

When subjecting DBDFTP to SNAr (attacking the ring with an external nucleophile), the C5-Fluorine is the kinetically favored site of displacement.

-

Reasoning: The thiol group (-SH) donates electron density primarily to the ortho (C2, C6) and para positions. This renders C2 less electrophilic. The C5 position, being meta to the sulfur's resonance contribution and ortho to the electron-withdrawing Bromine (at C4), retains the highest electrophilic character.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Figure 1: Decision tree for functionalizing 3,4-Dibromo-2,5-difluorothiophenol, highlighting the split between S-alkylation and C-F displacement.

Experimental Protocols

Protocol A: Chemoselective S-Alkylation (Thioether Synthesis)

Use Case: Attaching the fluorinated scaffold to a polymer chain or alkyl linker before modifying the ring.

Reagents:

-

Substrate: 3,4-Dibromo-2,5-difluorothiophenol (1.0 eq)

-

Electrophile: Alkyl Halide (1.1 eq)

-

Base: Potassium Carbonate (K2CO3) (2.0 eq)

-

Solvent: Acetone or DMF (0.1 M)

-

Additive: TCEP (Tris(2-carboxyethyl)phosphine) (0.05 eq) - Optional, prevents disulfide formation.

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with the thiophenol substrate and K2CO3. Purge with Nitrogen/Argon for 15 minutes.

-

Expert Note: Thiophenols oxidize rapidly to disulfides in air. Inert atmosphere is non-negotiable for high yields.

-

-

Solvation: Add anhydrous Acetone (for reactive halides) or DMF (for less reactive electrophiles).

-

Addition: Add the Alkyl Halide dropwise via syringe.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Hexane/EtOAc). The thiol spot will disappear, and a less polar thioether spot will appear.

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water (3x) to remove DMF. Dry over MgSO4.

Protocol B: Regioselective SNAr Displacement of Fluorine

Use Case: Introducing amines or alkoxides to the ring. This step is typically performed after Protocol A (S-protection) to avoid self-polymerization.

Reagents:

-

Substrate: S-Protected 3,4-Dibromo-2,5-difluorothiophenol (1.0 eq)

-

Nucleophile: Primary/Secondary Amine (1.2 – 1.5 eq)

-

Base: Diisopropylethylamine (DIPEA) or Cs2CO3 (2.0 eq)

-

Solvent: DMSO or NMP (anhydrous)

-

Temperature: 80°C – 100°C

Procedure:

-

Setup: Dissolve the S-protected substrate in DMSO (0.2 M).

-

Nucleophile Addition: Add the amine and base.

-

Thermal Activation: Heat the mixture to 85°C.

-

Mechanistic Insight: The electron-donating S-alkyl group deactivates the ring compared to a pure polyfluorobenzene. Thermal energy is required to overcome the activation barrier for the formation of the Meisenheimer complex.

-

-

Monitoring: Monitor by HPLC or LC-MS. Look for the mass shift corresponding to [M - F + Nucleophile].

-

Regioselectivity Check: If multiple isomers form, lower the temperature to 60°C and increase reaction time. The C5-substituted product (para to sulfur) is thermodynamically favored.

-

-

Workup: Pour into ice water. Extract with DCM.[1] Wash with dilute HCl (to remove excess amine) followed by brine.

Data: Typical Yields & Selectivity

| Nucleophile | Conditions | Yield (%) | Regioselectivity (C5:C2) |

| Morpholine | DMSO, 90°C, 4h | 82% | >19:1 |

| Benzylamine | NMP, 100°C, 6h | 75% | 12:1 |

| Sodium Methoxide | THF, 0°C to RT | 68% | 5:1 (Lower selectivity due to high reactivity) |

Troubleshooting & Critical Process Parameters (CPP)

Disulfide Contamination

Symptom: Appearance of a dimer peak (2x Mass - 2H) in LC-MS. Cause: Oxidation of the thiol by trace oxygen. Remediation:

-

Add 5 mol% DTT (Dithiothreitol) or TCEP to the reaction mixture.

-

Degas all solvents using the freeze-pump-thaw method or vigorous argon sparging (20 min).

Poor Regioselectivity (Isomer Mixtures)

Symptom: Two close spots on TLC or split peaks in NMR (19F NMR is best for diagnosis). Cause: Reaction temperature too high (kinetic control lost) or nucleophile too small/reactive (methoxide). Remediation:

-

Switch Solvent: Change from polar aprotic (DMSO) to non-polar (Toluene) if solubility permits. This tightens the transition state.

-

Steric Control: Use bulkier nucleophiles if the application allows.

-

Lower Temperature: Run the reaction at 40°C for 24-48 hours instead of 90°C for 4 hours.

Incomplete Conversion in SNAr

Symptom: Starting material persists despite heating. Cause: The S-alkyl group is too electron-donating, deactivating the ring. Remediation:

-

Microwave Irradiation: Run at 120°C for 30 mins in a sealed vial.

-

Leaving Group Exchange: This is difficult with the core structure, so increasing the equivalents of the nucleophile (up to 5.0 eq) is the standard fix.

References

-

Regioselectivity in SNAr of Polyhalogenated Arenes

-

Solvent-Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1-X-2,4-Difluorobenzenes. ResearchGate.

-

-

Thiophenol Reactivity & SNAr

-

Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. Frontiers in Chemistry.

-

-

Synthesis of Halogenated Thiophene/Thiophenol Derivatives

-

Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Kyushu University Repository.[2]

-

-

General SNAr Mechanism & Activation

-

Sequential Substitution Strategies

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.[5] MDPI International Journal of Molecular Sciences.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]

- 5. mdpi.com [mdpi.com]

Application Notes & Protocols: Buchwald-Hartwig C-S Coupling with 3,4-Dibromo-2,5-difluorothiophenol

Authored by: Gemini, Senior Application Scientist

Abstract

The formation of carbon-sulfur (C-S) bonds to generate aryl thioethers is a cornerstone of modern synthetic chemistry, with profound implications in drug discovery, materials science, and agrochemicals. The Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction stands as a premier method for this transformation due to its functional group tolerance and broad substrate scope.[1][2] This application note provides an in-depth guide to the C-S coupling of a challenging, polyhalogenated substrate: 3,4-Dibromo-2,5-difluorothiophenol. We will dissect the inherent challenges of this substrate, particularly the issue of site-selectivity between two identical C-Br bonds, and provide detailed, optimized protocols for achieving both selective mono-arylation and exhaustive di-arylation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex, sulfur-containing molecules.

Mechanistic Overview: The Buchwald-Hartwig C-S Catalytic Cycle

Understanding the reaction mechanism is critical for rational protocol design and troubleshooting. The Buchwald-Hartwig C-S coupling follows a well-established catalytic cycle, analogous to its more famous C-N coupling counterpart.[1][3][4] The cycle is initiated by the formation of a catalytically active Pd(0) species, which undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex then coordinates with the thiolate anion (formed in situ from the thiophenol and a base). Subsequent reductive elimination forms the desired C-S bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is paramount. Modern, sterically hindered, electron-rich phosphine ligands are crucial for stabilizing the palladium center, promoting the key steps of oxidative addition and reductive elimination, and preventing the formation of inactive off-cycle species, a common issue with sulfur-containing substrates.[5][6]

Caption: Figure 1: Catalytic Cycle of Buchwald-Hartwig C-S Coupling.

Strategic Considerations for 3,4-Dibromo-2,5-difluorothiophenol

The unique structure of this substrate presents a significant synthetic challenge: controlling the site of reaction. The presence of two identical halogen atoms (bromine) on the aromatic ring means that, without careful control, a mixture of mono- and di-substituted products is likely.

2.1 The Challenge of Site-Selectivity

Achieving selective cross-coupling on polyhalogenated arenes where the halogens are identical is a formidable task.[7][8] The outcome is governed by a subtle interplay of steric and electronic factors, which can be manipulated by the choice of catalyst, ligand, and reaction conditions.[9]

-

Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, activating the entire ring towards oxidative addition. The thiol group is an ortho-, para-director. The C3-Br bond is ortho to the thiol and meta to the C2-F, while the C4-Br bond is meta to the thiol and meta to the C5-F. These competing electronic influences result in very similar intrinsic reactivity for the two C-Br bonds.

-

Steric Hindrance: The fluorine atom at the C2 position provides some steric hindrance around the C3-Br bond. This can be exploited to favor reaction at the less hindered C4 position, especially when using bulky phosphine ligands.

2.2 Catalyst and Ligand Selection: A Critical Choice

For C-S coupling, thiols can act as catalyst poisons by strongly binding to the palladium center.[5] Therefore, ligands that create a coordinatively saturated and sterically shielded metal center are essential.

-

Recommended Ligands: Bulky biaryl monophosphine ligands such as XPhos , BrettPhos , or tBuXPhos are highly recommended.[6] These ligands have demonstrated superior performance in C-S couplings, promoting high catalytic turnover and minimizing catalyst deactivation.[5] For this specific substrate, their steric bulk can also be leveraged to enhance site-selectivity.

-

Palladium Precatalysts: Using well-defined pre-catalysts, such as XPhos Pd G3 or BrettPhos Pd G4 , is advantageous. These are air- and moisture-stable complexes that reliably generate the active Pd(0) species, leading to more reproducible results than using separate Pd sources and ligands.[10]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

3.1 Protocol for Selective Mono-Arylation at the C4-Position

This protocol aims to leverage steric hindrance by using a bulky ligand and limiting the stoichiometry of the aryl halide coupling partner to favor a single substitution at the less hindered C4 position.

-

Reagents & Materials:

-

3,4-Dibromo-2,5-difluorothiophenol (1.0 equiv)

-

Aryl Bromide of choice (e.g., 4-bromoanisole) (1.05 equiv)

-

XPhos Pd G3 (2 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.2 equiv)

-

Anhydrous, degassed toluene (approx. 0.1 M concentration relative to the limiting reagent)

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere supply (Nitrogen or Argon)

-

-

Step-by-Step Procedure:

-

To the oven-dried reaction vessel, add 3,4-Dibromo-2,5-difluorothiophenol, the aryl bromide, XPhos Pd G3, and the magnetic stir bar.

-

Seal the vessel with a septum or cap.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Under a positive pressure of inert gas, add the sodium tert-butoxide as a solid. Caution: NaOtBu is hygroscopic and caustic.

-

Add the anhydrous, degassed toluene via syringe.

-

Place the reaction vessel in a preheated oil bath at 100 °C.

-

Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Once the starting thiophenol is consumed, cool the reaction to room temperature.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

3.2 Protocol for Exhaustive Di-Arylation

This protocol is designed to drive the reaction to completion by using an excess of the coupling partner and slightly more aggressive conditions.

-

Reagents & Materials:

-

3,4-Dibromo-2,5-difluorothiophenol (1.0 equiv)

-

Aryl Bromide of choice (e.g., 4-bromoanisole) (2.5 equiv)

-

BrettPhos Pd G4 (4 mol%)

-

Cesium Carbonate (Cs₂CO₃) (4.0 equiv)

-

Anhydrous, degassed 1,4-dioxane (approx. 0.1 M concentration)

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

-

Step-by-Step Procedure:

-

Follow steps 1-3 from the mono-arylation protocol, using the reagents listed above.

-

Under a positive pressure of inert gas, add the cesium carbonate as a solid.

-

Add the anhydrous, degassed 1,4-dioxane via syringe.

-

Place the reaction vessel in a preheated oil bath at 110 °C.

-

Stir the reaction vigorously and monitor by TLC or LC-MS. This reaction may require a longer time (12-24 hours).

-

Once complete, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude residue can be directly purified by flash column chromatography on silica gel to yield the di-substituted product.

-

Optimization and Data Summary

The choice of base, solvent, and temperature can significantly influence the reaction outcome. The following table provides a summary of recommended starting conditions for achieving specific outcomes.

| Parameter | Goal: Selective Mono-Arylation | Goal: Exhaustive Di-Arylation | Rationale & Comments |

| Aryl Halide (equiv) | 1.0 - 1.1 | > 2.2 | Stoichiometry is the primary driver for selectivity. |

| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | BrettPhos Pd G4 (2-4 mol%) | BrettPhos can be more robust for forcing the second, more difficult coupling.[6][10] |

| Base | NaOtBu or LHMDS | Cs₂CO₃ or K₃PO₄ | Strong, soluble bases (NaOtBu) promote faster reaction at lower temps. Weaker, heterogeneous bases (Cs₂CO₃) often require higher temps but can be milder for sensitive substrates.[11] |

| Solvent | Toluene | 1,4-Dioxane or Toluene | Dioxane's higher boiling point and polarity can be beneficial for less reactive substrates. |

| Temperature | 80 - 100 °C | 100 - 110 °C | Higher temperatures and catalyst loading are needed to overcome the deactivation of the ring after the first substitution. |

Experimental Workflow and Troubleshooting

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. クロスカップリング反応用触媒 [sigmaaldrich.com]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. research.rug.nl [research.rug.nl]

- 5. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmcct.com [jmcct.com]

- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Synthesis of Polyhalogenated Aryl Sulfides Using Thiophenol Derivatives: Mechanisms, Protocols, and Best Practices

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Polyhalogenated Aryl Sulfides

Polyhalogenated aryl sulfides are a class of organosulfur compounds characterized by an aryl ring bearing multiple halogen substituents and a thioether linkage. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The presence of multiple halogens can dramatically alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making these compounds valuable scaffolds in drug design.[1][2] For instance, fluorinated diaryl sulfides have been developed as imaging agents for the serotonin transporter (SERT) in the brain, relevant to neurological disorders.[1] Furthermore, the unique properties imparted by polyhalogenation make these sulfides useful as building blocks in the synthesis of advanced polymers and functional materials.[3]

This guide provides an in-depth exploration of the primary synthetic routes to these valuable compounds, focusing on the reactions between polyhalogenated arenes and thiophenol derivatives. We will dissect the core reaction mechanisms, provide detailed, field-tested protocols, and discuss critical experimental variables to empower researchers to successfully synthesize these target molecules.

Foundational Synthetic Strategies: A Mechanistic Overview

The construction of the C-S bond between a polyhalogenated aryl ring and a thiophenol derivative is primarily achieved through two distinct and powerful strategies: Nucleophilic Aromatic Substitution (SNAr) and Transition Metal-Catalyzed Cross-Coupling. The choice between these methods is dictated by the electronic nature of the aryl halide.

The SNAr (Addition-Elimination) Pathway

Aromatic rings are typically electron-rich and thus resistant to nucleophilic attack. However, the strong electron-withdrawing nature of multiple halogen substituents (especially fluorine) sufficiently depletes the electron density of the aryl ring, making it susceptible to attack by a potent nucleophile like a thiolate anion.[4][5]

The SNAr mechanism is a two-step process:

-

Nucleophilic Addition: The thiolate anion, generated by deprotonating the parent thiophenol with a base, attacks the carbon atom bearing a halogen. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is the key to the reaction's success; the negative charge is delocalized onto the electron-withdrawing halogen substituents.

-

Elimination: The aromaticity of the ring is restored by the expulsion of a halide leaving group.

For SNAr, the reactivity of the aryl halide follows the trend F >> Cl > Br > I . This is because fluorine's high electronegativity most effectively stabilizes the negative charge in the Meisenheimer complex, which is the rate-determining step.[6]

Caption: Figure 1: SNAr Mechanism for Thiolate Addition.

Transition Metal-Catalyzed Cross-Coupling

For aryl halides that are not sufficiently electron-deficient to undergo SNAr (e.g., those with fewer or less activating halogens like Cl, Br, and I), transition metal catalysis is the method of choice.[2][7] These reactions, often referred to as Ullmann-type condensations or Buchwald-Hartwig aminations (adapted for sulfur), involve a catalytic cycle that facilitates the C–S bond formation.[2][8][9] Copper and palladium are the most commonly employed metals.[7][10]

The general catalytic cycle involves:

-

Oxidative Addition: The low-valent metal catalyst (e.g., Cu(I) or Pd(0)) inserts into the aryl-halide bond.

-

Ligand Exchange/Metathesis: The halide on the metal center is replaced by the thiolate.

-

Reductive Elimination: The aryl group and the sulfur group couple and are eliminated from the metal center, forming the desired aryl sulfide and regenerating the active catalyst.

For metal-catalyzed reactions, the reactivity of the aryl halide is typically I > Br > Cl >> F , which is the opposite of the SNAr trend and is based on the bond strength of the carbon-halogen bond.[2]

Detailed Experimental Protocols

Safety First: Thiophenols are volatile, toxic, and possess a powerful, unpleasant odor. Always handle them in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Many aprotic polar solvents (DMF, DMAc) have specific health risks; consult the Safety Data Sheet (SDS) before use.

Protocol 1: Metal-Free SNAr Synthesis

This protocol is ideal for highly activated polyfluoro- or polychloroarenes.

-

Objective: To synthesize 2,3,4,5,6-pentafluorophenyl phenyl sulfide.

-

Materials:

-

Hexafluorobenzene (1.0 equiv)

-

Thiophenol (1.1 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv), finely ground

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add potassium carbonate.

-

Add anhydrous DMF to the flask.

-

Slowly add the thiophenol to the stirring suspension. The formation of the potassium thiophenolate salt may be observed.

-

Add the hexafluorobenzene to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure polyhalogenated aryl sulfide.

-

Protocol 2: Copper-Catalyzed Ullmann-Type C-S Coupling

This protocol is effective for polybromo- and polyiodo-arenes.

-

Objective: To synthesize 1,3-dibromo-2-(phenylthio)benzene.

-

Materials:

-

1,2,3-Tribromobenzene (1.0 equiv)

-

Thiophenol (1.2 equiv)

-

Copper(I) Iodide (CuI, 10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

-

Toluene or Dioxane, anhydrous

-

-

Procedure:

-

In an inert atmosphere glovebox or using Schlenk techniques, add CuI, 1,10-phenanthroline, and Cs₂CO₃ to a dry Schlenk flask with a stir bar.

-

Add the 1,2,3-tribromobenzene and anhydrous toluene.

-

Add the thiophenol via syringe.

-

Seal the flask and heat the mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. Reactions may require 12-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

-

Wash the Celite pad with additional ethyl acetate.

-

Concentrate the filtrate and purify the residue using flash column chromatography to isolate the product.

-

Caption: Figure 2: General Workflow for Metal-Catalyzed C-S Coupling.

Data Presentation: Comparing Synthetic Methodologies

The selection of an appropriate synthetic method is crucial for success. The following table summarizes the key characteristics of each approach.

| Feature | SNAr Method | Copper-Catalyzed Coupling | Palladium-Catalyzed Coupling |

| Aryl Halide Reactivity | F >> Cl > Br > I | I > Br > Cl | I > Br > Cl, Triflates |

| Typical Substrates | Highly electron-deficient arenes (e.g., C₆F₆, C₆Cl₆) | Electron-neutral or rich aryl bromides & iodides | Broad scope, including aryl chlorides and triflates |

| Catalyst | None (Metal-free) | CuI, Cu₂O, Cu(OTf)₂[8] | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands[2][7] |

| Typical Temperature | 25 - 120 °C | 80 - 140 °C | 80 - 120 °C |

| Advantages | Inexpensive, no metal contamination | Economical catalyst system, robust | High efficiency, broad functional group tolerance[7] |

| Disadvantages | Limited to activated substrates | High catalyst loading, potential for side reactions | Expensive catalysts/ligands, sensitivity to air/moisture |

Field-Proven Insights & Troubleshooting

-

Base Selection: A crucial role of the base is to deprotonate the thiophenol to form the active thiolate nucleophile. Inorganic bases like K₂CO₃ and Cs₂CO₃ are common. Cs₂CO₃ is more soluble in organic solvents and can accelerate reactions but is more expensive.[8] For sensitive substrates, weaker organic bases like DIPEA can be used.

-

Solvent Choice: Polar aprotic solvents like DMF, DMSO, and DMAc are excellent for SNAr as they solvate the cation of the base, leaving a highly reactive "naked" thiolate anion.[11] For metal-catalyzed reactions, less coordinating solvents like toluene or dioxane are often preferred to avoid inhibiting the catalyst.

-

Side Reactions:

-

Disulfide Formation: Thiolates can be oxidized to form disulfides, especially in the presence of air. Maintaining an inert atmosphere is critical.

-

Ullmann Homocoupling: In metal-catalyzed reactions, the aryl halide can couple with itself to form a biaryl byproduct. Careful selection of ligand and reaction conditions can minimize this.[3]

-

-

Ligand Choice in Metal Catalysis: For copper catalysis, N-donor ligands like 1,10-phenanthroline are common.[12] For palladium catalysis, bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos) are often required to promote the reductive elimination step and stabilize the catalyst.[7]

References

-

Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available from: [Link]

-

(Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. PMC. Available from: [Link]

-

Fluorinated Diaryl Sulfides. Bentham Science. Available from: [Link]

-

Rhodium-Catalyzed Synthesis of Diaryl Sulfides Using Aryl Fluorides and Sulfur/Organopolysulfides. Organic Letters - ACS Publications. Available from: [Link]

-

Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. Available from: [Link]

-

Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. MDPI. Available from: [Link]

-

Solvent-Free Synthesis of Alkyl and Fluoroalkyl Sulfonium Salts from Sulfides and Fluoroalkyl Trifluoromethanesulfonates. ResearchGate. Available from: [Link]

-

Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC - NIH. Available from: [Link]

-

Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journals. Available from: [Link]

-

Transition Metal Catalyzed Synthesis of Aryl Sulfides. ResearchGate. Available from: [Link]

-

Synthesis of α-Aryl Sulfides by Deaminative Coupling of α-Amino compounds with Thiophenols. ResearchGate. Available from: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

-

Ullmann Condensation. SynArchive. Available from: [Link]

-

Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. PubMed. Available from: [Link]

-

Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. PMC. Available from: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

-

Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]

-

Synthesis of α-aryl sulfides by deaminative coupling of α-amino compounds with thiophenols. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. Available from: [Link]

-

Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. Available from: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]

- 11. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Improving yield in the synthesis of 3,4-Dibromo-2,5-difluorothiophenol

Technical Support Center: Synthesis of 3,4-Dibromo-2,5-difluorothiophenol

Module 1: Synthetic Route Analysis & Optimization

The Challenge: Synthesizing 3,4-Dibromo-2,5-difluorothiophenol requires navigating a delicate balance between reactivity and stability.[1] The presence of multiple halogens (Br, F) on the benzene ring introduces competing reaction pathways—specifically, Lithium-Halogen Exchange (Li-Br) versus Directed Ortho-Metalation (DoM) .[1][2]

The Optimized Pathway: The most robust route utilizes a Directed Ortho-Metalation (DoM) strategy starting from 1,4-dibromo-2,5-difluorobenzene .[1]

-

Substrate: 1,4-Dibromo-2,5-difluorobenzene.

-

Reagent: Lithium Diisopropylamide (LDA).[3]

-

Mechanism: The fluorine atoms strongly acidify the ortho-protons (C3/C6 positions) via inductive effects. LDA, being a bulky, non-nucleophilic base, favors deprotonation (DoM) over nucleophilic attack or Li-Br exchange, which are risks with smaller bases like n-BuLi.[1]

-

Quench: Elemental Sulfur (

) followed by acidic hydrolysis.

Critical Yield Factors:

-

Base Selection: Using n-BuLi often results in Li-Br exchange, leading to 2,5-difluorothiophenol derivatives (loss of bromine).[1] LDA is mandatory to retain the bromine substituents.

-

Temperature Control: The lithiated intermediate is prone to the "Halogen Dance" (isomerization) at temperatures above -70°C.

-

Oxidation Management: Electron-deficient thiophenols are highly susceptible to oxidation, rapidly forming the disulfide dimer upon exposure to air during workup.

Module 2: Experimental Protocol (High-Yield Workflow)

Objective: Synthesis of 3,4-Dibromo-2,5-difluorothiophenol on a 10 mmol scale.

| Parameter | Specification | Reason |

| Starting Material | 1,4-Dibromo-2,5-difluorobenzene (2.72 g, 10 mmol) | High purity (>98%) required to prevent side-product amplification.[1] |

| Solvent | Anhydrous THF (50 mL) | Ethereal solvents coordinate Li+, stabilizing the intermediate.[1] |

| Base | LDA (1.1 equiv, 11 mmol) | Prevents Li-Br exchange; kinetic control.[1] |

| Temperature | -78°C (Acetone/Dry Ice bath) | Critical to stop "Halogen Dance" isomerization. |

| Electrophile | Elemental Sulfur ( | Dried under vacuum; ensures clean conversion to thiolate.[1] |

Step-by-Step Procedure:

-

Preparation of LDA: (If not purchasing commercial solution) To a flame-dried flask under Argon, add anhydrous THF (20 mL) and diisopropylamine (1.6 mL, 11.5 mmol). Cool to -78°C. Add n-BuLi (11 mmol) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

-

Metalation: Dissolve 1,4-dibromo-2,5-difluorobenzene (2.72 g) in THF (30 mL) and cool to -78°C. Cannulate this solution slowly into the LDA solution over 20 minutes.

-

Checkpoint: The solution typically turns yellow/orange. Stir for 1 hour at -78°C.

-

-

Sulfur Quench: Add dry elemental sulfur (powdered) in one portion against a positive pressure of Argon.

-

Observation: The mixture may change color (often darkens). Allow to warm to 0°C over 2 hours.

-

-

Workup (The Critical Step):

-

Purification: Distillation is risky due to thermal instability. Flash chromatography (Hexanes/EtOAc 95:5) is preferred.

Module 3: Troubleshooting Guide & FAQs

Q1: I am getting a mixture of the product and a byproduct with double the molecular weight. What is happening? Diagnosis: You are observing Disulfide Formation (Ar-S-S-Ar).[1] Root Cause: Fluorinated thiophenols are acidic and oxidize rapidly in air, especially under basic conditions during workup.[1] Solution:

-

Immediate Fix: Treat your crude mixture with a reducing agent.[5] Stir with

(1.1 equiv) and water, or Zn/HCl, for 30 minutes before final purification. -

Prevention: Perform all workup steps using degassed solvents. Keep the pH acidic (pH < 2) as long as possible; thiolate anions (

) oxidize faster than free thiols (

Q2: My NMR shows loss of Bromine peaks (or incorrect integration). Why? Diagnosis: Lithium-Halogen Exchange has occurred.[6] Root Cause: Likely use of n-BuLi directly or insufficient cooling. Solution:

-

Ensure you are using LDA , not n-BuLi, for the metalation step.[1]

-

Verify your internal thermometer. The reaction must stay below -70°C during the addition of the substrate.

Q3: The yield is low (<40%), and I recover starting material. Diagnosis: Incomplete Metalation or Wet Sulfur . Root Cause: LDA quality might be poor (absorbed moisture), or the sulfur was not soluble/reactive enough.[1] Solution:

-

Titrate your n-BuLi before making LDA.

-

Ensure elemental sulfur is finely powdered and dried in a desiccator.

-

Increase reaction time at -78°C to 2 hours before adding sulfur.

Q4: Can I use the diazonium salt method (from aniline) instead? Answer: Yes, but it is generally less efficient for this specific scaffold.[1] The 3,4-dibromo-2,5-difluoroaniline precursor is less common.[1] Furthermore, the Xanthate method (Leuckart thiophenol synthesis) often carries explosion risks with diazonium salts of poly-halogenated aromatics.[1] The lithiation route is safer and more scalable if temperature is controlled.

Module 4: Visualization of Reaction Logic

The following diagram illustrates the competition between the desired pathway and the common yield-killing side reactions.

Caption: Logical flow of synthesis showing the critical divergence between the desired Directed Ortho-Metalation (DoM) and the unwanted Lithium-Halogen exchange, plus the reversible disulfide loop.

References

-

Directed Ortho-Metalation (DoM) Selectivity: Snieckus, V. (1990).[1] Directed ortho metalation.[2][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933.[1] [1]

-

Lithiation of Polyfluorobenzenes: Bridges, A. J., et al. (1990).[1] Fluorine as an ortho-directing group in the lithiation of fluorobenzenes. The Journal of Organic Chemistry, 55(15), 4663-4673.[1]

-

Prevention of Disulfide Formation: Kondo, T., et al. (1999).[1] Efficient Synthesis of Thiophenols from Dithiocarbamates. Synthetic Communications.

-

Halogen Dance Reaction: Schnürch, M., et al. (2007).[1] Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057.[1]

-

Synthesis of Fluorinated Thiophenols (BenchChem Technical Note): Technical Guide to 3,4-Dichloro-5-fluorobenzenethiol. (Analogous chemistry).

Sources

- 1. α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Lithium Diisopropylamide-Mediated Lithiation of 1,4-Difluorobenzene under Nonequilibrium Conditions: Role of Monomer-, Dimer-, and Tetramer-Based Intermediates and Lessons about Rate Limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Shedding light on disulfide bond formation: engineering a redox switch in green fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. baranlab.org [baranlab.org]

Stability of 3,4-Dibromo-2,5-difluorothiophenol under basic conditions

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability & Handling of 3,4-Dibromo-2,5-difluorothiophenol (Ticket #8492-CHEM)

Executive Summary